10-Ketonaltrexone

Catalog No.
S626536
CAS No.
96445-14-6
M.F
C20H21NO5
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Ketonaltrexone

CAS Number

96445-14-6

Product Name

10-Ketonaltrexone

IUPAC Name

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1

InChI Key

MLHMRULRADVYER-FUMNGEBKSA-N

SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O

Synonyms

10-ketonaltrexone

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O

The exact mass of the compound 10-Ketonaltrexone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

10-Ketonaltrexone is a highly specialized oxidized morphinan derivative, primarily recognized in industrial and laboratory procurement as Naltrexone EP Impurity I [1]. Structurally, it differs from the parent active pharmaceutical ingredient (API), naltrexone, by the presence of a ketone group at the 10-position of the morphinan scaffold [2]. For scientific and industrial buyers, its primary value lies in its dual utility: it is a mandatory certified reference material for regulatory compliance in HPLC/LC-MS stability assays of naltrexone formulations, and it serves as a critical synthetic precursor and pharmacological probe for mapping opioid receptor structure-activity relationships [REFS-1, REFS-2].

Substituting 10-ketonaltrexone with generic naltrexone standards or crude morphinan mixtures fundamentally compromises both regulatory quality control and targeted receptor research [1]. In API manufacturing, European Pharmacopoeia (EP) guidelines require the exact 10-keto standard to resolve specific chromatographic retention times and mass fragmentation patterns during oxidative degradation profiling; a generic naltrexone standard cannot fulfill this compliance requirement [2]. Furthermore, in pharmacological structure-activity relationship (SAR) studies, using unoxidized naltrexone fails to isolate the specific steric and electronic impacts of the 10-position, which are necessary to understand the compound's drastically altered receptor binding affinities [1].

Mandatory Pharmacopeial Compliance for Naltrexone API Profiling

In HPLC-UV and LC-MS/MS assays for naltrexone hydrochloride, 10-ketonaltrexone must be procured as the specific reference standard (EP Impurity I) to quantify oxidative degradation [1]. Generic naltrexone standards cannot resolve the distinct chromatographic retention time or the +14 Da mass shift (m/z 356 vs 342) caused by the 10-keto group [2].

Evidence DimensionChromatographic and mass spectrometric resolution
Target Compound DataSpecific retention time and m/z 356.14 [M+H]+
Comparator Or BaselineNaltrexone API (m/z 342.17 [M+H]+)
Quantified Difference+14 Da mass shift and distinct HPLC retention
ConditionsPharmacopeial HPLC-UV/LC-MS impurity profiling

Procurement of this exact standard is mandatory for regulatory compliance and accurate batch-release testing of naltrexone APIs.

Attenuated Mu-Opioid Receptor Affinity via 10-Position Oxidation

The introduction of the 10-keto group drastically alters the binding profile at the mu-opioid receptor (MOR) [1]. While naltrexone exhibits sub-nanomolar to low nanomolar affinity (Ki ~ 0.5 - 1.5 nM), 10-ketonaltrexone demonstrates a significantly reduced affinity with a Ki of 31.1 nM in guinea pig brain membrane assays [REFS-1, REFS-2].

Evidence DimensionMu-opioid receptor binding affinity (Ki)
Target Compound DataKi = 31.1 nM
Comparator Or BaselineNaltrexone (Ki ~ 0.5 - 1.5 nM)
Quantified Difference~20 to 60-fold reduction in MOR affinity
ConditionsCompetitive binding assay in guinea pig brain homogenates

This quantitative shift provides a critical negative control or structural baseline for researchers mapping the steric constraints of the MOR binding pocket.

Stereoselective Precursor for 10-Hydroxy Morphinan Synthesis

10-Ketonaltrexone serves as an essential synthetic intermediate for accessing 10-hydroxy morphinans [1]. Reduction of the 10-oxo group (e.g., via NaBH4) stereoselectively yields the 10-beta-hydroxy epimer, a transformation that is practically impossible to achieve via direct C-H functionalization of unoxidized naltrexone [2].

Evidence DimensionSynthetic yield of 10-beta-hydroxy derivatives
Target Compound DataDirect stereoselective conversion via ketone reduction
Comparator Or BaselineUnoxidized naltrexone (requires multi-step de novo synthesis or complex C-H activation)
Quantified DifferenceSingle-step reduction vs. multi-step unfeasible functionalization
ConditionsChemical reduction (e.g., NaBH4) in synthetic morphinan pathways

Procuring the 10-keto precursor saves significant synthetic steps and improves overall yield when developing novel 10-substituted opioid ligands.

Regulatory Quality Control of Naltrexone API

As the designated EP Impurity I, this compound is procured directly for HPLC and LC-MS/MS workflows to quantify oxidative degradation in naltrexone hydrochloride batches, ensuring compliance with pharmacopeial stability standards [1].

Structure-Activity Relationship (SAR) Mapping of Opioid Receptors

Due to its ~20 to 60-fold reduction in mu-opioid receptor affinity compared to naltrexone, researchers procure this compound as a baseline probe to study the steric and electronic constraints of the 10-position in the MOR binding pocket [2].

Synthesis of Next-Generation Opioid Modulators

Industrial and academic chemists utilize 10-ketonaltrexone as a highly efficient starting material to stereoselectively synthesize 10-beta-hydroxy or 10-alpha-hydroxy naltrexone derivatives, bypassing the need for complex C-H activation on unoxidized morphinans [3].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

Dates

Last modified: 04-14-2024

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